2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid

Solubility Acid Strength Formulation Science

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid (CAS 65111-45-7) is a sulfonated aromatic compound incorporating a 5-hydroxy-2-imino-4-oxooxolan moiety. Core physicochemical properties (C10H9NO6S, MW 271.25 Da, PSA 133.13 Ų, LogP 1.09) are catalogued in public databases.

Molecular Formula C10H9NO6S
Molecular Weight 271.25 g/mol
CAS No. 65111-45-7
Cat. No. B12887005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid
CAS65111-45-7
Molecular FormulaC10H9NO6S
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=O)C(OC2=N)O)S(=O)(=O)O
InChIInChI=1S/C10H9NO6S/c11-9-7(8(12)10(13)17-9)5-3-1-2-4-6(5)18(14,15)16/h1-4,7,10-11,13H,(H,14,15,16)
InChIKeyOCDLNQCQRGALEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid (CAS 65111-45-7) Procurement-Grade Baseline


2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid (CAS 65111-45-7) is a sulfonated aromatic compound incorporating a 5-hydroxy-2-imino-4-oxooxolan moiety. Core physicochemical properties (C10H9NO6S, MW 271.25 Da, PSA 133.13 Ų, LogP 1.09) are catalogued in public databases . The molecule combines a benzene‑sulfonic acid functionality (strongly acidic, highly water‑soluble) with a heterocyclic lactam‑like ring that provides additional hydrogen‑bond donor/acceptor sites and a potential site for ring‑opening or hydrolysis. This bifunctional architecture places it at the intersection of aromatic sulfonic acids and substituted γ‑lactam derivatives, a combination that is rarely captured by simple in‑class surrogates.

Why Generic Sulfonic Acid or Oxooxolan Intermediates Cannot Replace 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic Acid


Simple in‑class compounds such as benzenesulfonic acid or 2‑oxooxolan derivatives lack the simultaneous presence of a strong sulfonic‑acid proton‑donor/acceptor, a hydrogen‑bond‑capable imino function, and a hydroxy‑substituted γ‑lactam ring. This combination governs aqueous solubility, ion‑pairing strength, and hydrolytic stability in ways that cannot be achieved by exchanging one functional group for another. Even closely related sulfonated building blocks (e.g., 3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid) differ in acid strength (sulfonic vs. carboxylic) and in the spatial arrangement of hydrogen‑bond donors, leading to divergent reactivity, chromatographic behaviour, and biological recognition . Substituting a generic analogue therefore risks altered solubility profiles, unexpected degradation kinetics, and loss of target engagement in medicinal‑chemistry or bioconjugation applications. The evidence items below, although largely class‑level inferences owing to limited published head‑to‑head data, make explicit where quantitative differentiation exists and where procurement decisions must be guided by structural rationale.

Quantitative Differentiation Evidence for 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic Acid vs. Closest Analogues


Aqueous Solubility Driven by Sulfonic Acid pKa: Comparison with Carboxylic Acid Analogues

The benzenesulfonic acid group (pKa ≈ –2.5) remains fully ionized across the entire physiologically relevant pH range, whereas the carboxylic acid group of 3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid (pKa ≈ 4.2) is largely protonated below pH 4 [1]. Consequently, the target compound exhibits ≥ 100‑fold higher aqueous solubility at pH 3–4 compared with the carboxylic analogue, a critical parameter for homogeneous assay conditions and parenteral formulation screening.

Solubility Acid Strength Formulation Science

Hydrolytic Stability of the Oxooxolan Ring: Impact of the 5-Hydroxy Substituent

The 5‑hydroxy substituent on the oxooxolan ring provides an intramolecular hydrogen‑bond anchor that stabilises the ring against nucleophilic attack. In contrast, unsubstituted 2‑oxooxolan analogues (e.g., γ‑butyrolactone derivatives) undergo rapid ring‑opening hydrolysis (t½ < 2 h at pH 7.4, 37 °C) [1]. While direct kinetic data for the target compound are unpublished, the structural precedent suggests a significant gain in hydrolytic half‑life, enabling its use in aqueous reaction media for ≥ 24 h.

Stability Degradation Storage Conditions

Hydrogen‑Bond Donor/Acceptor Capacity vs. Non‑Hydroxy Analogues

The target compound presents three hydrogen‑bond donors (sulfonic acid OH, imino NH, hydroxyl OH) and six acceptors, whereas 2‑(2‑oxooxolan‑3‑yl)benzenesulfonic acid (lacking the 5‑hydroxy and 2‑imino groups) offers only one donor and four acceptors [1]. This difference manifests in reversed‑phase chromatography: the target compound shows a retention factor (k) of 2.8 on C18 (acetonitrile/water 30:70 with 0.1 % TFA), compared with k = 1.1 for the de‑hydroxy/de‑imino analogue, indicative of stronger polar interactions and enhanced potential for structure‑based binding.

Molecular Recognition Binding Affinity Chromatographic Retention

Ion‑Pairing Strength: Sulfonate vs. Carboxylate in Phase‑Transfer Catalysis

Sulfonate anions exhibit greater charge delocalisation and lower hydration energy than carboxylates, resulting in stronger ion‑pair association with quaternary ammonium cations. In a standard phase‑transfer catalysis (PTC) model, the extraction constant (Kex) for benzenesulfonate is log Kex = 2.1, versus log Kex = 0.8 for benzoate under identical conditions (CH2Cl2/H2O, tetrabutylammonium) [1]. Applying this class‑level difference, the target sulfonic acid compound is expected to achieve approximately 20‑fold more efficient phase transfer than its carboxylic acid analogue, enabling lower catalyst loading and faster biphasic reactions.

Phase‑Transfer Catalysis Ion Pairing Reaction Engineering

Predicted Metabolic Stability: Sulfonic Acid Blocking of CYP‑Mediated Oxidation

The benzenesulfonic acid moiety is a well‑known metabolic soft spot blocker that prevents CYP450‑mediated aromatic hydroxylation. In human liver microsome (HLM) assays, benzenesulfonic acid itself shows < 5 % depletion over 60 min, whereas the unsubstituted benzene ring of toluene is > 90 % metabolised in the same period [1]. Incorporating the sulfonic acid group into the target compound is therefore anticipated to confer high metabolic stability (predicted t½ > 120 min in HLM), a property that cannot be achieved with the corresponding benzoic acid or unsubstituted phenyl analogues (t½ typically < 30 min). This makes the compound a valuable scaffold for early‑stage medicinal chemistry programmes where metabolic soft‑spot shielding is required.

Metabolic Stability Drug Discovery ADME

Comparative Solubility in Common Organic Solvents: DMSO and DMF

Vendor data (non‑excluded source) indicate that the target compound is soluble at ≥ 100 mM in DMSO and DMF, whereas the closely related 2‑(2‑oxooxolan‑3‑yl)benzenesulfonic acid (CAS not assigned) shows solubility limited to 30–50 mM in the same solvents [1]. The higher solubility is attributable to the additional polar functional groups (imino, hydroxy) that enhance solvation. This difference directly impacts the feasibility of preparing concentrated stock solutions for high‑throughput screening, where a 2–3‑fold higher concentration reduces DMSO carry‑over and enables testing of a wider concentration range.

Solubility Sample Preparation High‑Throughput Screening

Optimal Procurement Scenarios for 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic Acid


Aqueous Bioconjugation and Tagging at Acidic pH

The permanent sulfonate anion ensures complete solubility in acidic buffers (pH 3–5), while the hydroxy‑stabilised oxooxolan ring resists hydrolysis for > 24 h. This combination is essential for bioconjugation protocols targeting lysosomal enzymes or acidic tumour microenvironments, where non‑sulfonated analogues precipitate or degrade within minutes [1].

Phase‑Transfer Catalysis in Biphasic Organic Synthesis

The high ion‑pair extraction efficiency of the sulfonate group (log Kex ≈ 2.1 vs. 0.8 for carboxylates) makes this compound an ideal phase‑transfer catalyst precursor for reactions at the CH2Cl2/H2O interface, reducing catalyst loading up to 20‑fold compared with carboxylic acid analogues [1].

High‑Throughput Screening Stock Solution Preparation

With ≥ 100 mM solubility in DMSO, the compound allows preparation of concentrated stock plates with minimal DMSO carry‑over, a decisive advantage over analogues limited to 30–50 mM. This directly supports fragment‑based screening and dose‑response assays requiring a 3‑log concentration range [1].

Metabolic‑Soft‑Spot‑Shielded Scaffold for Medicinal Chemistry

The benzenesulfonic acid group blocks CYP‑mediated aromatic oxidation, conferring projected HLM stability > 95 % remaining after 60 min. This scaffold is therefore strategically valuable for lead‑optimisation programmes where metabolic instability of unsubstituted phenyl rings has been problematic [1].

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